molecular formula C14H13N5OS B15045656 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B15045656
M. Wt: 299.35 g/mol
InChI Key: GMLDENGBMISLIX-NVNXTCNLSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group through a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: This step involves the reaction of o-phenylenediamine with sodium nitrite in an acidic medium to form benzotriazole.

    Acetohydrazide Formation: Acetohydrazide is synthesized by reacting ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of benzotriazole and acetohydrazide with 3-methylthiophene-2-carbaldehyde under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted benzotriazole or thiophene derivatives.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: Used in the development of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
  • 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to its specific combination of benzotriazole and thiophene moieties, which confer distinct electronic and steric properties, making it suitable for specialized applications in medicinal and materials chemistry.

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H13N5OS/c1-10-6-7-21-13(10)8-15-17-14(20)9-19-12-5-3-2-4-11(12)16-18-19/h2-8H,9H2,1H3,(H,17,20)/b15-8-

InChI Key

GMLDENGBMISLIX-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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